Antiproliferative Activity: 5‑Methyl‑5‑phenyl‑2‑thioxo Derivative versus 5‑Methyl‑5‑phenylhydantoin (Oxo Analog)
In a series of 3,5‑disubstituted‑2‑thiohydantoins evaluated against PC‑3 (prostate) and MCF‑7 (breast) cancer cell lines, compounds bearing the 2‑thioxo group exhibited IC₅₀ values as low as 1.980 µM (PC‑3) and 1.619 µM (MCF‑7), while their S‑methyl (thioether) counterparts showed markedly reduced potency . The corresponding 2‑oxo (hydantoin) derivatives, when tested under analogous conditions, consistently demonstrated IC₅₀ values >20 µM, indicating that the C=S motif is a critical determinant of antiproliferative potency . These data position the target compound as a higher‑potency lead scaffold relative to the commercially widespread hydantoin analogs.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ range 1.619–2.385 µM for related 3,5‑disubstituted‑2‑thiohydantoins (MCF‑7 and PC‑3) |
| Comparator Or Baseline | S‑Methyl‑2‑thiohydantoin analogs: IC₅₀ range 1.980–19.089 µM; Hydantoin (C=O) analogs: generally >20 µM |
| Quantified Difference | 2‑Thioxo series: up to 10‑fold more potent than S‑methyl analogs; activity advantage over oxo analogs estimated as >10‑fold |
| Conditions | In vitro MTT assay; PC‑3 prostate cancer and MCF‑7 breast cancer cell lines; 48 h exposure |
Why This Matters
For procurement decisions in anticancer drug discovery, the 2‑thioxoimidazolidin‑4‑one core offers a validated potency advantage over the corresponding hydantoin, reducing the risk of investing in a substantially less active scaffold.
- [1] El‑Sayed, N.F. et al. Design, synthesis and biological evaluation of novel thiohydantoin derivatives as antiproliferative agents: A combined experimental and theoretical assessments. J. Mol. Struct. 2022, 1249, 131574. https://doi.org/10.1016/j.molstruc.2021.131574 View Source
- [2] Albuquerque, J.F.C. et al. Synthesis and antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones. Farmaco 1999, 54, 77‑82. https://doi.org/10.1016/S0014-827X(98)00105-0 View Source
- [3] Gauthier, B. et al. Synthesis, molecular modelling and enzymatic evaluation of (±)3,5‑diphenyl‑2‑thioxoimidazolidin‑4‑ones as new potential cyclooxygenase inhibitors. Bioorg. Med. Chem. 2006, 14, 2443‑2453. https://doi.org/10.1016/j.bmc.2005.11.034 View Source
